molecular formula C21H16ClN3O4S B11595264 4-{(Z)-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-ethoxyphenyl acetate

4-{(Z)-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-ethoxyphenyl acetate

Cat. No.: B11595264
M. Wt: 441.9 g/mol
InChI Key: OXHIMYZAIXHZDD-ZDLGFXPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{(Z)-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-ethoxyphenyl acetate is a useful research compound. Its molecular formula is C21H16ClN3O4S and its molecular weight is 441.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-{(Z)-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-ethoxyphenyl acetate is a complex organic molecule characterized by a thiazolo-triazole framework. This structural configuration is significant in medicinal chemistry due to its diverse biological activities, particularly in anticancer and anti-inflammatory domains.

Chemical Structure and Properties

The molecular formula of the compound is C19H12ClN3O3SC_{19}H_{12}ClN_3O_3S, with a molecular weight of approximately 397.83 g/mol. The presence of both thiazole and triazole rings contributes to its pharmacological properties.

Anticancer Activity

Numerous studies have indicated that thiazolo-triazole derivatives exhibit potent anticancer properties. For instance, compounds similar to This compound have shown effectiveness against various human cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)
  • A549 (lung cancer)

In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways such as MAPK and NF-κB .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Research has shown that similar thiazolo-triazole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes that are crucial in cancer progression and inflammation.
  • Signal Modulation : It can modulate key signaling pathways involved in cell survival and inflammatory responses.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique biological profile of This compound against structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-oneContains triazole frameworkAnticancer
6-Oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)Similar thiazole-triazole structureAnti-inflammatory
5-Ylidene-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-oneYlidene functionalityAnticancer

This table illustrates how the specific substituents on the core structure influence the biological activity of these compounds.

Case Studies

Several case studies have documented the efficacy of thiazolo-triazole derivatives:

  • Cytotoxicity Studies : A study evaluated various derivatives against MCF-7 cells and reported significant cytotoxic effects with IC50 values lower than those of standard chemotherapeutics .
  • In Vivo Models : Animal models treated with similar compounds showed reduced tumor growth and improved survival rates compared to control groups .

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains a fused thiazolo[3,2-b][1,2,4]triazole core with a (Z)-configured exocyclic double bond, a 3-chlorophenyl substituent, and an ethoxyphenyl acetate group. These features contribute to its planar heterocyclic system, enabling π-π stacking interactions, while the chlorine atom enhances electrophilicity. Structural confirmation requires techniques like X-ray crystallography (as seen in related triazolothiadiazoles) and NMR to verify stereochemistry .

Q. What synthetic routes are commonly employed for this class of thiazolo-triazol derivatives?

Synthesis typically involves cyclocondensation of thiosemicarbazides with α-haloketones or aldehydes. For example, describes refluxing thiosemicarbazides with chloroacetic acid in DMF/acetic acid to form thiazolidinones. Adapting this, the target compound may require coupling a preformed thiazolo-triazole intermediate with a substituted benzaldehyde under basic conditions (e.g., K₂CO₃ in ethanol) .

Q. Which analytical techniques are critical for purity and structural validation?

  • HPLC-MS : To assess purity and molecular ion peaks.
  • NMR (¹H/¹³C) : For verifying substituent positions and stereochemistry (e.g., acetate methyl protons at δ ~2.1 ppm).
  • FT-IR : Confirms carbonyl groups (C=O stretch ~1740 cm⁻¹ for the acetate).
  • X-ray crystallography : Resolves Z/E configuration and crystal packing .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization but may increase side reactions. Ethanol/water mixtures improve selectivity for hydrazone formation .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (K₂CO₃) to accelerate cyclization. highlights K₂CO₃ in ethanol for similar triazolothiadiazoles .
  • Temperature : Reflux (80–100°C) balances reaction rate and decomposition .

Q. What mechanistic insights explain the compound’s susceptibility to oxidation or substitution?

The 3-chlorophenyl group directs electrophilic substitution (e.g., nitration at the para position). The thiazolo-triazole core undergoes oxidation at the sulfur atom, forming sulfoxides, while the exocyclic double bond is prone to photoisomerization (Z→E). Computational studies (DFT) can predict reactive sites, as shown in for related imidazo-triazoles .

Q. How can computational modeling guide the design of analogs with enhanced bioactivity?

  • Molecular docking : Predict binding to targets (e.g., kinases) by simulating interactions with the thiazolo-triazole core and chlorophenyl group. used AutoDock for imidazo-triazole derivatives .
  • QSAR models : Correlate substituent electronegativity (e.g., Cl vs. OCH₃) with activity .

Q. How do structural variations impact biological activity in related compounds?

  • Triazole-thiazole hybrids : notes that chloro-substituted aryl groups enhance antimicrobial activity by increasing lipophilicity and membrane penetration.
  • Acetate group : Hydrolysis to a phenolic moiety (in vivo) may modulate solubility and bioavailability .

Q. How should researchers address contradictions in spectroscopic data during characterization?

  • Dynamic NMR : Resolve tautomerism or rotational barriers in the thiazolo-triazole system.
  • 2D NMR (COSY, NOESY) : Assign overlapping signals, as done in for similar fused heterocycles .
  • Cross-validate with HRMS : Confirm molecular formula discrepancies .

Q. What strategies identify pharmacological targets for this compound?

  • Target fishing : Use cheminformatics tools (SwissTargetPrediction) based on structural similarity to known kinase inhibitors.
  • Cellular assays : Screen against panels (e.g., NCI-60) to link activity to pathways (e.g., apoptosis in ’s triazolothiadiazoles) .

Q. What in vitro models are suitable for evaluating its biological activity?

  • Antimicrobial : Broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus).
  • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa), noting EC₅₀ values and selectivity indices .

Properties

Molecular Formula

C21H16ClN3O4S

Molecular Weight

441.9 g/mol

IUPAC Name

[4-[(Z)-[2-(3-chlorophenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]-2-ethoxyphenyl] acetate

InChI

InChI=1S/C21H16ClN3O4S/c1-3-28-17-9-13(7-8-16(17)29-12(2)26)10-18-20(27)25-21(30-18)23-19(24-25)14-5-4-6-15(22)11-14/h4-11H,3H2,1-2H3/b18-10-

InChI Key

OXHIMYZAIXHZDD-ZDLGFXPLSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2)OC(=O)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.